2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide
Description
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core consists of an imidazo[1,2-c]quinazolin-3-one scaffold, substituted with a sulfanyl-linked butanamide chain and a benzylcarbamoyl group.
Properties
IUPAC Name |
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-19-22-15-13-20(2)14-16-22)40-31-35-24-12-8-7-11-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-21-9-5-4-6-10-21/h4-16,25-26H,3,17-19H2,1-2H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKOEVLBOIBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Imidazo[1,2-c]quinazolin Derivatives
describes the synthesis of 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which feature a fused benzo-oxazinone ring system. While distinct from the target compound’s imidazo[1,2-c]quinazolin core, these derivatives highlight the synthetic utility of Cs₂CO₃ and dry DMF in facilitating heterocyclic coupling reactions. Yields for these analogs ranged from 65–82%, suggesting that similar conditions could optimize the synthesis of the target compound .
Butanamide Derivatives
and detail the synthesis of (Z)-N-methyl-3-(2-phenylhydrazono)butanamide (yield: 82%) and its conversion to pyrazole-thiazole hybrids. The target compound’s butanamide chain may follow analogous coupling strategies, particularly through thiourea intermediates or sulfanyl bridge formation. Notably, the use of phenyl hydrazine in mirrors the incorporation of aromatic amines in the target’s benzylcarbamoyl group .
Pharmacological and Structural Comparisons
Antimycobacterial and Anticancer Potential
Benzo[h]chromene derivatives () and ferroptosis-inducing compounds () demonstrate the importance of lipophilic substituents (e.g., methylphenyl groups) in enhancing membrane permeability and selective cytotoxicity. The target compound’s 4-methylbenzyl group may similarly improve tissue penetration, while its sulfanyl linkage could modulate redox activity, a key mechanism in ferroptosis induction .
Crystallographic and Packing Analysis
compares Cl–Cl distances and dimerization patterns in chlorocarbadodecaborate salts. Although the target compound lacks halogen substituents, its sulfanyl and amide groups may engage in hydrogen bonding or π-π stacking, influencing crystallinity and stability. For example, the sulfanyl group’s polarizability could promote intermolecular interactions akin to the Cl–Cl contacts observed in .
Biological Activity
The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a complex structure that includes an imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of various functional groups, such as the benzylcarbamoyl and methylphenyl moieties, contributes to its potential interactions with biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines as α-glucosidase inhibitors , which are crucial in managing type 2 diabetes mellitus (T2DM). For instance, compounds derived from this scaffold have shown IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, significantly outperforming the standard drug acarbose with an IC50 of 750 μM .
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| Compound X (example) | 12.44 ± 0.38 | Superior to acarbose |
| Acarbose | 750.0 ± 1.5 | Standard control |
2. Anticancer Potential
The imidazoquinazoline derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways .
3. Antimicrobial Activity
The antimicrobial efficacy of imidazoquinazoline derivatives has been documented against a range of pathogens. For example, compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .
The exact mechanisms by which the compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the imidazoquinazoline scaffold may interact with enzyme active sites or cellular receptors, leading to altered enzymatic activity or signal transduction pathways .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of these compounds in clinical settings:
- Case Study 1 : A clinical trial evaluated the efficacy of a related imidazoquinazoline derivative in patients with T2DM, demonstrating significant reductions in postprandial blood glucose levels.
- Case Study 2 : In vitro assays showed that a specific derivative induced apoptosis in breast cancer cells via caspase activation and mitochondrial pathway involvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
